molecular formula C12H15N3OS B8635430 2-(2-Morpholinoethyl)thieno[2,3-d]pyrimidine

2-(2-Morpholinoethyl)thieno[2,3-d]pyrimidine

Cat. No. B8635430
M. Wt: 249.33 g/mol
InChI Key: IOHPEKMPYJVWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745449B2

Procedure details

A solution of 2-(methylsulfonyl)thieno[2,3-d]pyrimidine (1.0 g, 4.67 mmol), 4-(2-aminoethyl)morpholine (1.8 g, 14.02 mmol), and 1-methyl-2-pyrrolidinone (1.5 mL) was heated to 100° C. overnight. The reaction mixture was cooled to RT and diluted with EtOAc (200 mL)/water (75 mL). The layers were separated, and the organic layer was washed successively with water (4×75 mL) and brine (1×75 mL). The organic layer was then dried over MgSO4, filtered and concentrated to give (1.2 g) of the crude product. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 5% to 95% MeOH in DCM to provide the title compound (1.02 g) MS (ES+): 265 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:6]=[CH:7][C:8]2[CH:13]=[CH:12][S:11][C:9]=2[N:10]=1)(=O)=O.N[CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.CN1CCCC1=O>CCOC(C)=O.O>[O:20]1[CH2:21][CH2:22][N:17]([CH2:16][CH2:15][C:5]2[N:6]=[CH:7][C:8]3[CH:13]=[CH:12][S:11][C:9]=3[N:10]=2)[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C=1N=CC2=C(N1)SC=C2
Name
Quantity
1.8 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed successively with water (4×75 mL) and brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give (1.2 g) of the crude product
CUSTOM
Type
CUSTOM
Details
chromatographed through a Redi-Sep pre-packed silica gel column (40 g)
WASH
Type
WASH
Details
eluting with a gradient of 5% to 95% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCC=1N=CC2=C(N1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.